molecular formula C10H7NO5S B185089 8-Nitronaphthalene-2-sulfonic acid CAS No. 18425-74-6

8-Nitronaphthalene-2-sulfonic acid

Cat. No.: B185089
CAS No.: 18425-74-6
M. Wt: 253.23 g/mol
InChI Key: RLCVDUBXMVTRQZ-UHFFFAOYSA-N
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Description

8-Nitronaphthalene-2-sulfonic acid is an organic compound derived from naphthalene, characterized by the presence of a nitro group at the 8th position and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is a colorless, water-soluble solid, often used as an intermediate in the synthesis of dyes and other chemical products .

Preparation Methods

8-Nitronaphthalene-2-sulfonic acid can be synthesized through a multi-step process involving sulfonation and nitration reactions. The preparation typically begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid. This intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 8th position .

Industrial production methods often involve controlled reaction conditions to ensure high yield and purity of the final product. The reaction temperatures and concentrations of the reagents are carefully monitored to optimize the production process .

Mechanism of Action

The mechanism of action of 8-nitronaphthalene-2-sulfonic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interactions in aqueous environments .

Comparison with Similar Compounds

8-Nitronaphthalene-2-sulfonic acid can be compared with other similar compounds, such as aminonaphthalenesulfonic acids and other nitronaphthalene derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

8-nitronaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5S/c12-11(13)10-3-1-2-7-4-5-8(6-9(7)10)17(14,15)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCVDUBXMVTRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328569
Record name 8-nitronaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18425-74-6
Record name 8-nitronaphthalene-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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